1-Bromo-3-(2-bromo-1-propoxyethyl)benzene
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Overview
Description
1-Bromo-3-(2-bromo-1-propoxyethyl)benzene is an organic compound with the molecular formula C11H14Br2O It is a derivative of bromobenzene, where the benzene ring is substituted with a 2-bromo-1-propoxyethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. The general synthetic route involves:
Bromination of Benzene: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles in the presence of suitable reagents and conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitrating agents in the presence of catalysts like aluminum chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines.
Major Products:
Electrophilic Substitution: Products include various substituted benzene derivatives depending on the electrophile used.
Nucleophilic Substitution: Products include compounds where the bromine atoms are replaced by nucleophiles, forming new carbon-nucleophile bonds.
Scientific Research Applications
1-Bromo-3-(2-bromo-1-propoxyethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and pharmaceutical research.
Material Science: It is used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene involves its reactivity towards electrophiles and nucleophiles. The bromine atoms on the benzene ring make it susceptible to substitution reactions, allowing for the introduction of various functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Bromobenzene: A simpler derivative with a single bromine atom on the benzene ring.
1-Bromo-3-methoxybenzene: A compound with a methoxy group instead of the propoxyethyl group.
1-Bromo-3-(trifluoromethoxy)benzene: A compound with a trifluoromethoxy group, used in different synthetic applications.
Uniqueness: 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene is unique due to the presence of both bromine and propoxyethyl groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C11H14Br2O |
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Molecular Weight |
322.04 g/mol |
IUPAC Name |
1-bromo-3-(2-bromo-1-propoxyethyl)benzene |
InChI |
InChI=1S/C11H14Br2O/c1-2-6-14-11(8-12)9-4-3-5-10(13)7-9/h3-5,7,11H,2,6,8H2,1H3 |
InChI Key |
KLNWBGFNTMCFSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CBr)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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